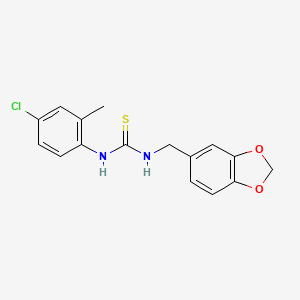
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory and anti-cancer effects.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea is a potent inhibitor of JAK2, a tyrosine kinase that plays a key role in cytokine signaling. JAK2 is activated by cytokine receptors such as the interleukin-6 receptor (IL-6R) and the erythropoietin receptor (EpoR). Once activated, JAK2 phosphorylates and activates downstream signaling molecules such as STAT3.
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation and activation of downstream signaling molecules such as STAT3. Inhibition of JAK2 signaling by N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea leads to the inhibition of cytokine production, cell proliferation, and survival.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to inhibit the activation of STAT3, which plays a key role in inflammation.
In autoimmune disorders, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the activation of T cells and the production of autoantibodies. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to reduce the severity of EAE, a mouse model of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for research.
However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea also has some limitations for lab experiments. It is a non-selective inhibitor that can inhibit other kinases besides JAK2. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea can also have off-target effects that can complicate the interpretation of experimental results.
Zukünftige Richtungen
For the research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea include developing more selective inhibitors of JAK2, investigating its potential therapeutic applications in other diseases, and developing N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea analogs with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to afford N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines including breast, lung, and prostate cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that plays a key role in inflammation.
In autoimmune disorders, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the activation of T cells and the production of autoantibodies. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-6-12(17)3-4-13(10)19-16(22)18-8-11-2-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSMGEFIYRVHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)
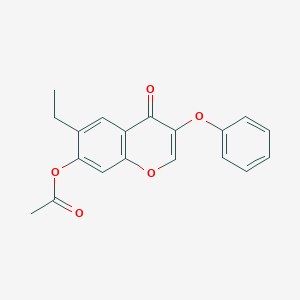
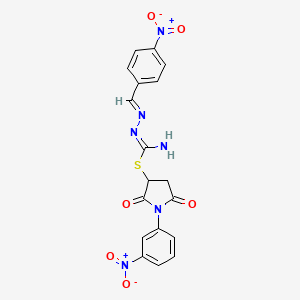
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)
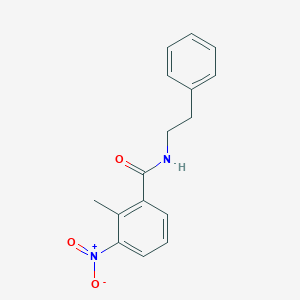
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)
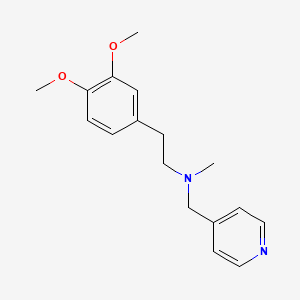
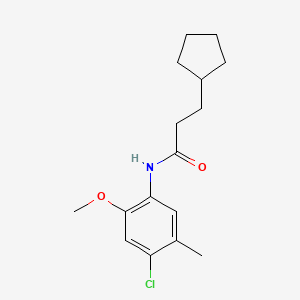
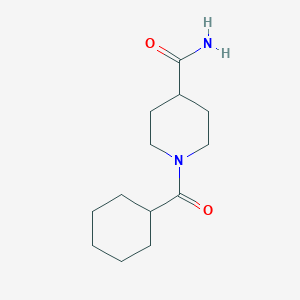
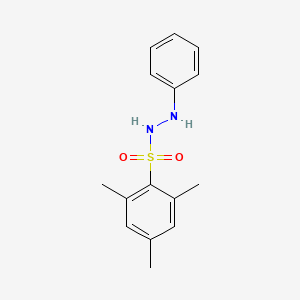
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)
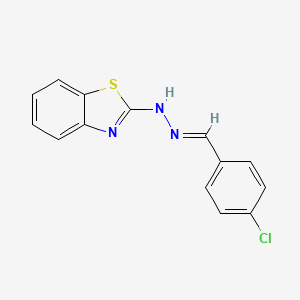
![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)